Flufenacet

Catalog No.
S606802
CAS No.
142459-58-3
M.F
C14H13F4N3O2S
M. Wt
363.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Flufenacet

CAS Number

142459-58-3

Product Name

Flufenacet

IUPAC Name

N-(4-fluorophenyl)-N-propan-2-yl-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide

Molecular Formula

C14H13F4N3O2S

Molecular Weight

363.33 g/mol

InChI

InChI=1S/C14H13F4N3O2S/c1-8(2)21(10-5-3-9(15)4-6-10)11(22)7-23-13-20-19-12(24-13)14(16,17)18/h3-6,8H,7H2,1-2H3

InChI Key

IANUJLZYFUDJIH-UHFFFAOYSA-N

SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)C(F)(F)F

Solubility

1.54e-04 M
Solubility in organic solvents (g/L at 20 °C): n-hexane - 8.7; toluene - >200; dichloromethane - >200; 2-propanol - 170; 1-octanol - 88; polyethylene glycol - 74; acetone - >200; dimethylformamide - >200; acetonitrile - >200; dimethylsulfoxide - >200
In water, 56 mg/L (pH 4) at 25 °C; 56 mg/L (pH 7) at 25 °C; 54 mg/L (pH 9) at 25 °C

Synonyms

Fluthiamid; Fluthiamide; Thiafluamide; BAY-FOE 5043; Define DF; FOE 5043; N-(4-Fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy]acetamide;

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)F)C(=O)COC2=NN=C(S2)C(F)(F)F

Flufenacet is a synthetic herbicide classified as an oxyacetanilide. Its chemical formula is C14H13F4N3O2SC_{14}H_{13}F_{4}N_{3}O_{2}S with a molecular weight of 363.3 g/mol. It appears as a white to off-white solid with a melting point between 76 and 79 °C. Flufenacet is primarily utilized for pre-emergence control of various weeds in crops, particularly in cereal and oilseed production systems .

Flufenacet acts by inhibiting cell division (mitosis) in susceptible weeds during the early stages of germination []. It binds to tubulin, a protein essential for forming the mitotic spindle, thereby disrupting cell division and ultimately leading to weed death.

Flufenacet is considered slightly toxic ([LD50 (rat) > 2000 mg/kg]) []. However, it can cause skin and eye irritation upon contact. It is also moderately toxic to aquatic organisms [].

Precautions:

  • Avoid contact with skin, eyes, and clothing.
  • Do not contaminate water sources during application or disposal.
  • Wear appropriate personal protective equipment (PPE) while handling.
, particularly during its synthesis. The primary method involves the reaction of 2-methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole with 2-hydroxy-N-(4-fluorophenyl)-N-isopropylacetamide. This reaction yields flufenacet through condensation and subsequent transformations involving various intermediates .

Flufenacet exhibits selective herbicidal activity by inhibiting the growth of specific weed species while being less harmful to crops. It operates through the inhibition of cell division and elongation in target plants, mimicking the effects seen in certain genetic mutants of model plants like Arabidopsis thaliana. Its effectiveness is particularly noted in controlling annual grasses and broadleaf weeds .

Toxicological Profile

The synthesis of flufenacet primarily involves the following steps:

  • Starting Materials: The process begins with difluoronitrobenzene and trifluoroacetic acid.
  • Intermediate Formation: These materials react with hydrazine hydrate to form an intermediate compound, 2-methyl sulfone-5-trifluoromethyl-1,3,4-thiadiazole.
  • Final Product Formation: The final product is obtained through condensation reactions involving acetone and fluorinated nitrobenzene .

Alternative synthesis methods have also been explored, focusing on optimizing yields and reducing environmental impact during production.

Flufenacet is primarily used in agriculture as a pre-emergent herbicide to control a wide range of weeds in cereal crops and oilseeds. Its application helps improve crop yields by minimizing competition from unwanted vegetation. Additionally, research indicates potential uses in integrated pest management systems due to its selective action against specific weed species .

Studies have indicated that flufenacet may interact with various environmental factors affecting its efficacy and mobility in soil. For instance, its leaching potential is influenced by soil type and weather conditions, which can affect its persistence and degradation rates in agricultural settings . Furthermore, flufenacet's metabolites have been assessed for their ecological impacts, revealing moderate toxicity levels to aquatic organisms while being less harmful to terrestrial species .

Flufenacet shares structural similarities with several other herbicides. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
MetazachlorC12H14ClN3OPrimarily used for post-emergence applications
Dimethenamid-PC15H19ClN2OActs as both pre- and post-emergent herbicide
PendimethalinC12H15N3Known for its residual activity in soil
AcetochlorC15H18ClN3OSimilar mode of action but broader spectrum

Flufenacet’s unique structure allows it to target specific weed species effectively while minimizing harm to crops compared to these other compounds, making it a valuable tool in precision agriculture .

Color/Form

White to tan solid
White solid

XLogP3

3.6

Boiling Point

Decomposes

Density

1.312 g/mL

LogP

3.2 (LogP)
Kow = 1600 at 24 °C (log Kow = 3.20)

Odor

Mercaptan-like odo

Melting Point

76.0 °C
76-79 °C

UNII

OL44PP5145

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

6.75e-07 mmHg
6.75X10-7 mm Hg at 20 °C (6.0X10-2 mPa at 20 °C)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

142459-58-3

Wikipedia

Flufenacet

Use Classification

Agrochemicals -> Herbicides
Herbicides
Pesticides -> Herbicides -> Amide herbicides -> Anilide herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Flufenacet can be made by reaction of equivalent quantities of 2-methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole with 2-hydroxy-[N-(4-fluoropheny)-N-isopropyl] acetamide in the presence of sodium hydroxide in acetone at 0 - 5 °C.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies flufenacet (technical grade) as Class II: moderately hazardous; Main Use: herbicide.
FOE 5043 DF Herbicide formulation applied by ground only at 12 to 21 ounces per acre to corn and 7 to 12 ounces per acre to soybeans. Axiom DF Herbicide formulation applied by ground only at 13 to 23 ounces per acre to corn and 7 to 13 ounces per acre to soybeans.

Analytic Laboratory Methods

Residues by gas chromatography/mass spectrometry.
Crop residues briefly oxidized and hydrolyzed by fluoroaniline by digesting the crop mixture with sulfuric acid. The fluoroaniline is separated from the crop matrix by steam distillation after making the crop digest basic. The fluoroaniline is extracted from the steam distillate and derivatized. The derivative is measured by GC/MS ion monitoring (gc/ms-sim).

Storage Conditions

Store in cool dry place. Storage above 100 °F results in loss of active ingredient.
Store in a cool, dry place and in such a manner as to prevent cross contamination with other pesticides, fertilizers, food, and feed. Store in original container and out of the reach of children, preferably in a locked storage area. /Axiom DF Herbicide/

Stability Shelf Life

Stable at normal warehouse temperatures. Corroded tinplate, steel & brass. Did not corrode aluminum & stainless steel.

Dates

Modify: 2023-08-15

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